molecular formula C17H16O4 B11840087 5,7-Dimethoxy-3-phenyl-4-chromanone CAS No. 26200-06-6

5,7-Dimethoxy-3-phenyl-4-chromanone

Cat. No.: B11840087
CAS No.: 26200-06-6
M. Wt: 284.31 g/mol
InChI Key: USFZORIYKTZFTG-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-phenylchroman-4-one: is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a phenyl group at the 3 position on the chroman-4-one scaffold. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-phenylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone derivatives with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the chromanone structure .

Industrial Production Methods: Industrial production of 5,7-Dimethoxy-3-phenylchroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-3-phenylchroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, chromanols, and substituted chromanones, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemistry: 5,7-Dimethoxy-3-phenylchroman-4-one is used as a precursor in the synthesis of various bioactive molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential in biological studies, particularly in the development of drugs targeting specific enzymes and receptors. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties .

Industry: In the industrial sector, 5,7-Dimethoxy-3-phenylchroman-4-one is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific receptors, and interact with cellular signaling pathways. For example, it has been shown to up-regulate peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), facilitating the catabolism of fat and reducing lipid accumulation .

Comparison with Similar Compounds

  • 5,7-Dihydroxy-3-phenylchroman-4-one
  • 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one
  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

Comparison: 5,7-Dimethoxy-3-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

26200-06-6

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

5,7-dimethoxy-3-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3

InChI Key

USFZORIYKTZFTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(CO2)C3=CC=CC=C3

Origin of Product

United States

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